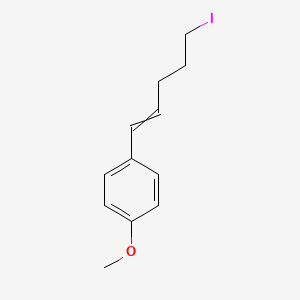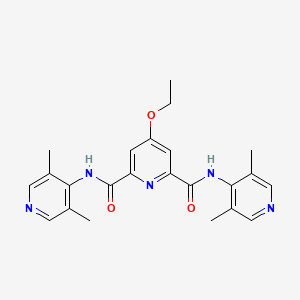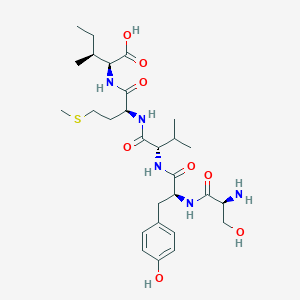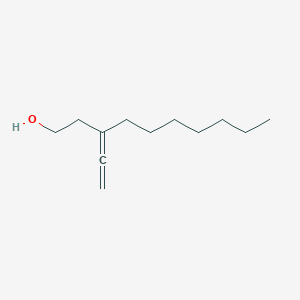![molecular formula C22H19NO2 B14212277 N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide CAS No. 557104-26-4](/img/structure/B14212277.png)
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylprop-2-en-1-yl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can be achieved through a multi-step process. One common method involves the reaction of N-phenylbenzamide with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
N-Phenylbenzamide: Lacks the phenylprop-2-en-1-yl group, making it less complex.
N-[(3-Phenylprop-2-en-1-yl)oxy]benzamide: Lacks the phenyl group attached to the nitrogen atom.
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both phenyl and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
557104-26-4 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-phenyl-N-(3-phenylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C22H19NO2/c24-22(20-14-6-2-7-15-20)23(21-16-8-3-9-17-21)25-18-10-13-19-11-4-1-5-12-19/h1-17H,18H2 |
Clave InChI |
HFXNJGWXFIAXTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)



![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)



